molecular formula C25H23N3O4 B2959069 ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-46-1

ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2959069
CAS No.: 339020-46-1
M. Wt: 429.476
InChI Key: ULGZIELJJFJICI-CVKSISIWSA-N
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Description

Ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a synthetic indole-based compound featuring a pyridoindole core substituted with a hydrazone-linked 4-methylphenyl group and an ethoxycarbonyl side chain.

Properties

IUPAC Name

ethyl 3-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-31-25(30)24-20-12-11-19(14-22(20)28-13-5-4-6-21(24)28)32-16-23(29)27-26-15-18-9-7-17(2)8-10-18/h4-15H,3,16H2,1-2H3,(H,27,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZIELJJFJICI-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, structure, and biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrido[1,2-a]indole core fused with an ethyl ester group and a hydrazino moiety. Its molecular formula is C24H22N4O5C_{24}H_{22}N_{4}O_{5}, with a molecular weight of 446.46 g/mol. The presence of functional groups such as hydrazino and carbonyl enhances its reactivity and potential biological activity.

Structural Features

Feature Description
Core Structure Pyrido[1,2-a]indole
Functional Groups Ethyl ester, hydrazino, carbonyl
Molecular Weight 446.46 g/mol
Predicted Density 1.33 g/cm³
pKa Value Approximately 8.60

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]indoles exhibit significant anticancer properties. A study highlighted the ability of certain pyrazinoindoles to inhibit forskolin-stimulated cAMP production in CHO cells, suggesting potential applications in cancer treatment through modulation of signaling pathways . The best-performing compounds showed up to 69% inhibition compared to standard references.

Neuropsychiatric Effects

Pyridoindole derivatives have also been linked to neuropsychiatric activities. The synthesis of various derivatives has led to findings that suggest these compounds may have applications in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems .

Immunosuppressive Activity

Some pyridoindoles have demonstrated immunosuppressive effects, which could be beneficial in autoimmune disorders. The synthesis of specific derivatives has shown promise in modulating immune responses, indicating their potential therapeutic applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as similar hydrazone derivatives have been reported to exhibit activity against various pathogens, including resistant strains of Plasmodium falciparum . The mechanism may involve chelation of essential metals required for microbial growth.

Study 1: Synthesis and Testing of Derivatives

A recent study synthesized several derivatives of pyrido[1,2-a]indoles and evaluated their biological activities. Among these, a specific derivative demonstrated significant anticancer activity in vitro against HeLa cells, with cytotoxic effects observed at concentrations above 100 µM .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridoindole derivatives in models of oxidative stress-induced neurodegeneration. Compounds were found to reduce neuronal cell death significantly, suggesting their potential use in neuroprotective therapies .

Comparison with Similar Compounds

A. Aromatic Substituent Effects

  • In contrast, the 4-methoxyphenyl analog (R = OCH3) increases polarity and aqueous solubility, making it more suitable for solution-phase reactions .
  • Electron-Withdrawing Groups (e.g., Cl, CF3) : The 4-chlorophenyl (Cl) and 3-trifluoromethylphenyl (CF3) analogs exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in biological assays or alter crystallinity in solid-state applications .

B. Hydrazone Modifications

  • The ethylamino carbonyl hydrazino variant (CAS 339106-94-4) replaces the aromatic substituent with a smaller alkyl chain, reducing steric hindrance and possibly enabling novel hydrogen-bonding interactions .

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